molecular formula C13H17IO B14822898 2-(Cyclohexylmethyl)-4-iodophenol

2-(Cyclohexylmethyl)-4-iodophenol

Cat. No.: B14822898
M. Wt: 316.18 g/mol
InChI Key: GSTVHYGEDJOVQH-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-4-iodophenol is an organic compound that features a phenol group substituted with a cyclohexylmethyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-4-iodophenol can be achieved through several methods. One common approach involves the iodination of 2-(Cyclohexylmethyl)phenol using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under mild conditions to ensure the selective introduction of the iodine atom at the para position relative to the phenol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-4-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phenol group to a corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of cyclohexylmethylphenol or other reduced derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)-4-iodophenol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-4-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the cyclohexylmethyl group provides hydrophobic interactions. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylmethyl)phenol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    4-Iodophenol: Lacks the cyclohexylmethyl group, affecting its hydrophobic interactions and overall properties.

    2-(Cyclohexylmethyl)-4-bromophenol:

Uniqueness

2-(Cyclohexylmethyl)-4-iodophenol is unique due to the combination of the cyclohexylmethyl group and the iodine atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

2-(cyclohexylmethyl)-4-iodophenol

InChI

InChI=1S/C13H17IO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI Key

GSTVHYGEDJOVQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=CC(=C2)I)O

Origin of Product

United States

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